APN Inhibition: Sub-100 nM Potency with Defined Species-Specific Activity Profile
Methyl 4-(cyclopropylamino)-3-nitrobenzoate demonstrates potent and species-dependent inhibition of aminopeptidase N (APN/CD13), a target implicated in tumor angiogenesis and metastasis. The compound inhibits porcine APN with an IC50 of 30 nM, while its activity against human APN is moderately attenuated at 280 nM [1]. This species-specific differential activity provides a critical benchmark for cross-species experimental design, distinguishing it from APN inhibitors that lack such defined species selectivity profiles [1].
| Evidence Dimension | APN Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM (porcine); IC50 = 280 nM (human) |
| Comparator Or Baseline | Same compound tested in parallel assays with different enzyme sources (porcine kidney microsomes vs. human ES2 cells) |
| Quantified Difference | 9.3-fold difference in potency between porcine and human APN isoforms |
| Conditions | Porcine APN: porcine kidney microsomes, preincubation 5 min before L-leu-p-nitroanilide substrate addition, 30 min incubation, plate reader analysis. Human APN: human ES2 cells, preincubation 5 min before substrate addition, 1 hr incubation, photometric detection [1]. |
Why This Matters
This quantifies the compound's species-dependent potency, enabling researchers to appropriately calibrate in vivo model selection and interpret cross-species efficacy data when procuring for APN-targeted programs.
- [1] BindingDB. (n.d.). BDBM50144931 (CHEMBL3764432): APN inhibition data for methyl 4-(cyclopropylamino)-3-nitrobenzoate (porcine IC50 30 nM; human IC50 280 nM). View Source
